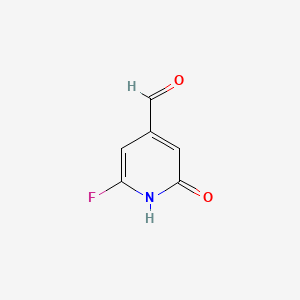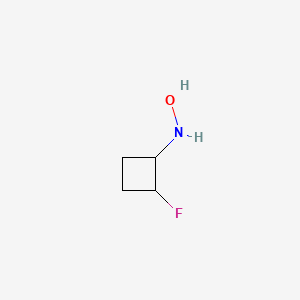
1-bromo-4-methanidylbenzene;bromozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-methanidylbenzene;bromozinc(1+) is a chemical compound that consists of a benzene ring substituted with a bromine atom and a methanidyl group, along with a bromozinc cation. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-bromo-4-methanidylbenzene can be synthesized through several methods. One common approach involves the bromination of toluene to form 1-bromo-4-methylbenzene, followed by the introduction of a methanidyl group. The bromozinc(1+) cation can be introduced through a reaction with zinc bromide.
Industrial Production Methods
In industrial settings, the production of 1-bromo-4-methanidylbenzene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The bromozinc(1+) cation is often generated in situ during the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-methanidylbenzene;bromozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanidyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The bromozinc(1+) cation can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel are often used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
1-bromo-4-methanidylbenzene;bromozinc(1+) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-4-methanidylbenzene;bromozinc(1+) involves its reactivity with various chemical species. The bromine atom and the methanidyl group can participate in different types of chemical reactions, while the bromozinc(1+) cation can act as a Lewis acid, facilitating various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-bromo-4-methylbenzene: Similar structure but lacks the methanidyl group and bromozinc(1+) cation.
1-bromo-4-methoxybenzene: Contains a methoxy group instead of a methanidyl group.
1-iodo-4-methanidylbenzene: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
1-bromo-4-methanidylbenzene;bromozinc(1+) is unique due to the presence of both the methanidyl group and the bromozinc(1+) cation, which confer distinct reactivity and properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H6Br2Zn |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
1-bromo-4-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HJQDBIKHGQSYJU-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


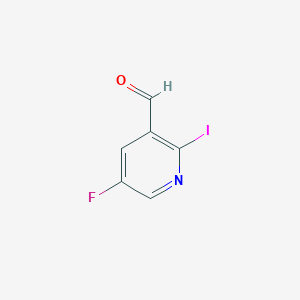
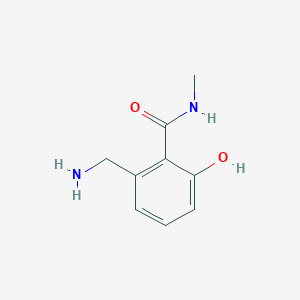


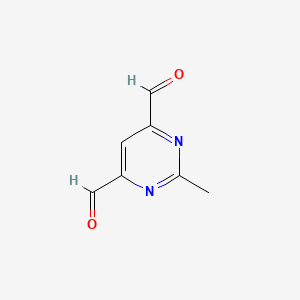
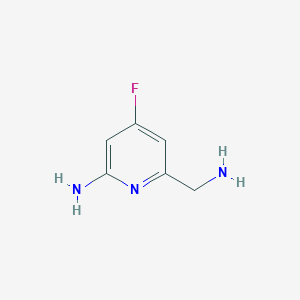


![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)


